molecular formula C7H9BrN2 B13455189 3-Bromo-5-ethylpyridin-2-amine

3-Bromo-5-ethylpyridin-2-amine

Cat. No.: B13455189
M. Wt: 201.06 g/mol
InChI Key: QFEJCZVFVPLJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the fifth position, and an amino group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylpyridin-2-amine can be achieved through several methods. One common method involves the bromination of 3-ethylpyridin-2-amine using N-bromosuccinimide (NBS) in a solvent such as 1,4-dioxane and water at 0°C . The reaction typically takes about 2 hours to complete.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Arylboronic acids: Used in Suzuki-Miyaura coupling reactions.

    Palladium catalysts: Often used in coupling reactions to facilitate the formation of new bonds.

Major Products Formed:

    Substituted Pyridines: Products formed from substitution reactions.

    Pyridine Derivatives: Products formed from coupling reactions with arylboronic acids.

Scientific Research Applications

3-Bromo-5-ethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 3-Bromo-5-ethylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways, potentially leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 3-Bromo-5-methylpyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine

Comparison: 3-Bromo-5-ethylpyridin-2-amine is unique due to the presence of an ethyl group at the fifth position, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it a valuable compound in specific chemical reactions and applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-5-ethylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

QFEJCZVFVPLJCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.